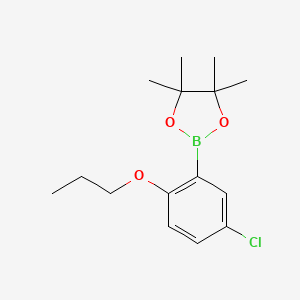

2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane (pinacol boronate) core. The phenyl ring substituents include a chlorine atom at the 5-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry, where boronate esters serve as key intermediates .

Properties

Molecular Formula |

C15H22BClO3 |

|---|---|

Molecular Weight |

296.6 g/mol |

IUPAC Name |

2-(5-chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H22BClO3/c1-6-9-18-13-8-7-11(17)10-12(13)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3 |

InChI Key |

ICLURDMWBXSUIG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-propoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 5-chloro-2-propoxyphenol.

Reduction: Formation of 2-propoxyphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Substitution: Formation of 2-(5-substituted-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

Scientific Research Applications

2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but reduce reactivity in cross-coupling reactions .

- Alkoxy substituents (e.g., propoxy, methoxy) increase solubility in polar solvents compared to alkyl groups .

- Steric effects from cyclopropyl or trifluoromethyl groups hinder undesired side reactions in catalytic processes .

Physicochemical Properties

- Solubility: Propoxy and methoxy derivatives exhibit improved solubility in organic solvents (e.g., EtOAc, DCM) compared to non-polar alkyl analogs .

- Thermal Stability : Dichlorophenyl and trifluoromethyl-substituted analogs demonstrate higher melting points (e.g., 53°C for dichloro derivative) due to enhanced crystallinity .

- Lipophilicity : Propoxy and ethoxy groups increase logP values, favoring membrane permeability in bioactive compounds .

Reactivity in Cross-Coupling Reactions

- Electron-deficient aryl groups (e.g., 3,5-dichloro) require harsher conditions (e.g., elevated temperatures, strong bases) for Suzuki-Miyaura coupling .

- Electron-rich analogs (e.g., 4-methoxyphenyl) react faster but may undergo protodeboronation under acidic conditions .

- Steric hindrance from cyclopropyl or isopropoxy groups slows transmetallation steps but improves regioselectivity .

Biological Activity

2-(5-Chloro-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its unique structural features and potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1689550-10-4

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.6 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies. Below are the main findings:

Anticancer Activity

Research indicates that compounds containing boron have shown promise in anticancer therapies. Specifically, the dioxaborolane structure may enhance the efficacy of chemotherapeutic agents by acting as a delivery system for drugs or by directly inhibiting cancer cell proliferation.

Case Study :

In a study examining the effects of dioxaborolane derivatives on cancer cells, it was found that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell cycle progression at concentrations ranging from 10 µM to 50 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation. Studies suggest that this compound may interfere with the PI3K/Akt pathway which is crucial for cancer cell survival.

Pharmacological Properties

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects. The compound's ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Safety and Toxicology

While initial studies indicate low toxicity levels in vitro, further in vivo studies are necessary to fully assess the safety profile of this compound. Preliminary toxicity assessments have shown no significant adverse effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.